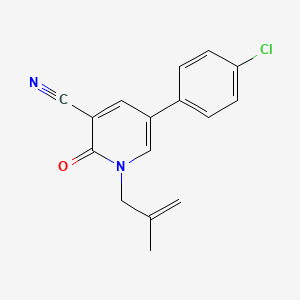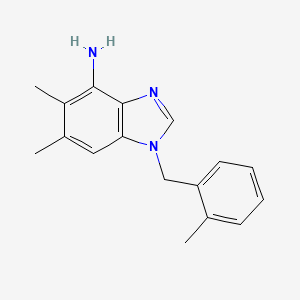
3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N,N-dimethylpropanamide
Overview
Description
3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N,N-dimethylpropanamide, commonly known as N-methyl-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)propanamide, is a synthetic organic compound that has been used in various scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 286.8 g/mol. It is a versatile compound that has been used for a variety of purposes, including synthesis, catalysis, and drug discovery.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized and analyzed for its crystal structure using X-ray single crystal diffraction. This research provides insights into the molecular structure and characteristics of the compound (Huang Ming-zhi et al., 2005).
Interaction and Complex Formation
- Studies have explored how the compound interacts with other molecules. For instance, its behavior toward molecular iodine was investigated, revealing the formation of a complex compound in specific conditions (M. S. Chernov'yants et al., 2011).
Spectrophotometric Determination
- The compound has been examined for its potential in forming stable complexes in certain solutions, which can be determined spectrophotometrically. This research aids in understanding the chemical behavior of the compound in various environments (L. Shu, 2011).
Chemical Reactions and Transformations
- Research has delved into the chemical reactions and transformations involving this compound. For example, its alcoholysis, leading to different products, has been studied, providing valuable information on its chemical reactivity and potential applications (X. Qian & Shuyou Liu, 1996).
Agricultural Applications
- The compound's derivatives have been studied for their potential agricultural applications, such as in insecticides. Understanding these derivatives' structure and properties can lead to the development of effective pest control solutions (Dongqing Liu et al., 2006).
Mechanism of Action
Target of Action
The compound, 3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N,N-dimethylpropanamide, is a broad-spectrum fungicide, also known as Fluazinam . It is used to control various soil-borne fungal pathogens on a range of crops . The primary targets of this compound are the fungal species that cause diseases such as late blight, white mould, clubroot, downy mildew, scab, and alternaria blotch .
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes . This interaction disrupts the normal functioning of the fungal cells, inhibiting their growth and reproduction .
Biochemical Pathways
The compound’s interaction with the spectrin-like proteins affects the cytoskeletal structure of the fungal cells . This disruption can lead to changes in various biochemical pathways within the cell, ultimately leading to cell death.
Pharmacokinetics
It has been noted that the compound has a low aqueous solubility and a low volatility .
Result of Action
The result of the compound’s action is the inhibition of growth and reproduction of the targeted fungal species . This leads to a decrease in the population of these fungi in the treated area, thereby reducing the incidence of the diseases they cause .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its persistence in soil systems suggests that it may be more effective in dry conditions . Additionally, its low aqueous solubility and low volatility suggest that it may be less effective in wet or humid conditions . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O/c1-17(2)10(18)4-3-9-8(12)5-7(6-16-9)11(13,14)15/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOAFRFGNDWWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B3035812.png)
![4-bromo-N-[[4-methyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B3035814.png)
![1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3035816.png)
![1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3035817.png)
![1-[4-(3-Chlorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3035818.png)
![1-[4-(3-Chlorophenyl)piperazino]-3-[(2-chlorophenyl)sulfanyl]-2-propanol](/img/structure/B3035820.png)
![1-[(4-Bromophenyl)sulfanyl]-3-[4-(3-chlorophenyl)piperazino]-2-propanol](/img/structure/B3035821.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[2-[(2,6-dichlorophenyl)methylsulfanyl]-3-methylimidazol-4-yl]methyl]piperazine](/img/structure/B3035824.png)
![1-(4-bromophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B3035825.png)




![8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl acetate](/img/structure/B3035834.png)